1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate
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Overview
Description
1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium sulfate is a complex organic compound belonging to the indolium family This compound is characterized by its unique structure, which includes two indole rings connected by an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium sulfate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of phenylhydrazine with methyl ethyl ketone to form an intermediate compound.
Cyclization: This intermediate undergoes cyclization to form the indole ring structure.
Methylation: The indole compound is then methylated using methyl p-toluenesulfonate.
Neutralization: The final step involves neutralizing the reaction mixture with ammonia to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the indole rings.
Reduction: Reduced forms of the compound with hydrogenated ethenyl bridges.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium sulfate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer research.
Comparison with Similar Compounds
Similar Compounds
- 3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, phosphate
- 3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate
Uniqueness
1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium sulfate stands out due to its sulfate group, which imparts unique solubility and reactivity properties compared to its phosphate and acetate counterparts. This makes it particularly useful in applications requiring specific solubility characteristics.
Properties
CAS No. |
41062-71-9 |
---|---|
Molecular Formula |
C44H46N4O4S |
Molecular Weight |
726.9 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate |
InChI |
InChI=1S/2C22H22N2.H2O4S/c2*1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h2*5-14H,1-4H3;(H2,1,2,3,4) |
InChI Key |
OAMVDYSGCJMUQA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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